![molecular formula C7H9N3O B596283 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220030-34-1](/img/structure/B596283.png)

2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

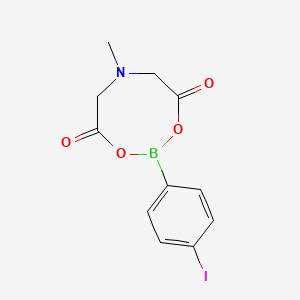

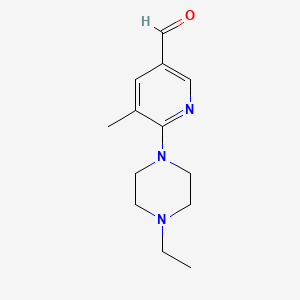

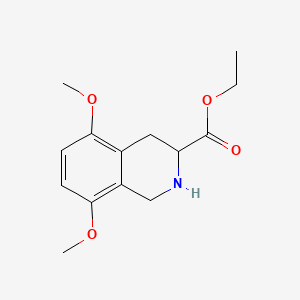

“2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is a small molecule that has been mentioned in the context of chemical synthesis and biological investigations .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” were not found, similar compounds have been synthesized as part of efforts to discover novel inhibitors for various biological targets . These synthesis processes often involve the design and creation of small molecules featuring privileged scaffolds .Molecular Structure Analysis

The molecular structure of “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” consists of a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring . This core is substituted with a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” are not explicitly mentioned in the retrieved information. The compound has a molecular weight of 135.17 .Applications De Recherche Scientifique

Cancer Therapeutics: FGFR Inhibitors

The compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in various types of tumors, and targeting them is a promising strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, which are involved in cell proliferation, migration, angiogenesis, and cancer progression .

Anti-Tumor Agents

Research has been conducted on derivatives of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one for their anti-tumor properties. These derivatives have been designed to introduce pharmacophores that exhibit high anti-tumor activity, showing promise in inhibiting the proliferation and metastasis of tumor cells .

ATR Inhibitors

The compound’s derivatives have been explored as ATR inhibitors . ATR kinase is essential for cell viability in response to DNA damage, making it an attractive target for anticancer drugs. Fused pyrimidine derivatives of the compound have been synthesized and evaluated for their potential to inhibit ATR .

Antifolate Agents

Derivatives of this compound have been synthesized as antifolate agents . These agents inhibit enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to cell death. This approach is used in the treatment of diseases where rapid cell division needs to be controlled .

Molecular Docking and Dynamics

The compound has been used in molecular docking and dynamics studies to understand its binding orientations and stabilities with various receptors. This research is crucial for the design of drugs with specific anti-tumor effects .

Lead Compound Optimization

Due to its potent biological activity and low molecular weight, the compound serves as an appealing lead compound for further optimization in drug development. It provides a foundation for designing more effective therapeutic agents .

Signal Transduction Pathway Studies

The compound is used in studies related to signal transduction pathways, such as the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways. These pathways are involved in organ development, cell proliferation, and other critical processes .

Chemotherapeutic Research

This compound is also involved in chemotherapeutic research, where its derivatives are tested against various cancer cell lines. The aim is to find compounds that can act directly on DNA or interfere with DNA synthesis to combat cancer .

Orientations Futures

The future directions for research on “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” and similar compounds could involve further investigations into their potential as inhibitors for various biological targets . This could include more detailed studies on their synthesis, biological activity, and mechanisms of action.

Mécanisme D'action

Target of Action

Similar compounds, such as pyrrolopyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Compounds with similar structures, such as pyrrolopyridine derivatives, inhibit the fgfr signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

The compound likely affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

Similar compounds have been reported to exhibit good oral pharmacokinetic properties .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Propriétés

IUPAC Name |

2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-9-6-3-8-2-5(6)7(11)10-4/h8H,2-3H2,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQURUYEKTZMMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CNC2)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/no-structure.png)

![[3,3'-Bipyridine]-5,5'-dicarbonitrile](/img/structure/B596214.png)

![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596216.png)

![5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine](/img/structure/B596219.png)